molecular formula C9H10N2O3 B1404901 spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid CAS No. 1428234-37-0

spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid

Cat. No.: B1404901
CAS No.: 1428234-37-0
M. Wt: 194.19 g/mol
InChI Key: GVYLIIJZYZSGSP-UHFFFAOYSA-N
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Description

Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1’-cyclopropane]-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1’-cyclopropane]-2-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and cyclopropane carboxylic acid. The synthesis process may involve cyclization reactions under controlled conditions to form the spirocyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1’-cyclopropane]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Properties

IUPAC Name

spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(13)6-3-7-11(10-6)4-9(1-2-9)5-14-7/h3H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYLIIJZYZSGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN3C(=CC(=N3)C(=O)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid
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spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid
Reactant of Route 3
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spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid
Reactant of Route 4
spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid
Reactant of Route 5
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Reactant of Route 5
spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid
Reactant of Route 6
spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid

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